BChE-IN-19
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
BChE-IN-19 is a selective inhibitor of butyrylcholinesterase (BChE), an enzyme that hydrolyzes esters of choline, including acetylcholine. BChE is found in various tissues, including the liver and plasma, and plays a role in cholinergic neurotransmission. Inhibitors like this compound are of significant interest due to their potential therapeutic applications, particularly in the treatment of neurodegenerative diseases such as Alzheimer’s disease .
准备方法
The synthesis of BChE-IN-19 involves multiple steps, including the use of various reagents and reaction conditions. One common synthetic route involves the use of a pharmacophore model to screen compound collections, followed by molecular docking and cluster analysis to identify potential inhibitors . The selected compounds are then subjected to biological assays to confirm their inhibitory activity. Industrial production methods may involve the co-immobilization of the enzyme with stabilizing agents in gels, ensuring long-term stability and activity .
化学反应分析
BChE-IN-19 undergoes several types of chemical reactions, including hydrolysis and oxidation-reduction reactions. Common reagents used in these reactions include butylthiocholine iodide, silver ion, and o-phenylenediamine . The major products formed from these reactions include thiocholine and 2,3-diaminophenazine, which are used to evaluate the activity of BChE .
科学研究应用
BChE-IN-19 has a wide range of scientific research applications. In chemistry, it is used to study the inhibition of cholinesterases and the development of new inhibitors . In biology, it is used to investigate the role of BChE in cholinergic neurotransmission and its involvement in neurodegenerative diseases . In medicine, this compound is being explored as a potential therapeutic agent for Alzheimer’s disease due to its ability to reduce amyloid-beta aggregation . Additionally, it has applications in the industry for the detection of anti-cholinesterase substances in aqueous solutions .
作用机制
BChE-IN-19 exerts its effects by selectively inhibiting the activity of butyrylcholinesterase. The compound binds to the active site of the enzyme, preventing the hydrolysis of acetylcholine and other choline esters . This inhibition reduces the formation of amyloid-beta plaques, which are associated with Alzheimer’s disease . The molecular targets and pathways involved include the catalytic active site and peripheral anionic site of BChE .
相似化合物的比较
BChE-IN-19 is unique in its high selectivity and potency as a BChE inhibitor. Similar compounds include donepezil, galantamine, and rivastigmine, which are also cholinesterase inhibitors used in the treatment of Alzheimer’s disease . this compound has shown greater selectivity towards BChE compared to these compounds, making it a promising candidate for further development . Other similar compounds include isoindolin-1,3-dione-based inhibitors, which also exhibit inhibitory activity against BChE .
属性
分子式 |
C25H31NO5 |
---|---|
分子量 |
425.5 g/mol |
IUPAC 名称 |
5,6-dimethoxy-2-[[4-(3-morpholin-4-ylpropoxy)phenyl]methyl]-2,3-dihydroinden-1-one |
InChI |
InChI=1S/C25H31NO5/c1-28-23-16-19-15-20(25(27)22(19)17-24(23)29-2)14-18-4-6-21(7-5-18)31-11-3-8-26-9-12-30-13-10-26/h4-7,16-17,20H,3,8-15H2,1-2H3 |
InChI 键 |
DHFFQIOEJYUOJD-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=C2C(=C1)CC(C2=O)CC3=CC=C(C=C3)OCCCN4CCOCC4)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。